molecular formula C8H8ClN3 B6267129 1-[(1R)-1-azidoethyl]-2-chlorobenzene CAS No. 1604423-75-7

1-[(1R)-1-azidoethyl]-2-chlorobenzene

Cat. No.: B6267129
CAS No.: 1604423-75-7
M. Wt: 181.6
InChI Key:
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Description

1-[(1R)-1-Azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring

Preparation Methods

The synthesis of 1-[(1R)-1-azidoethyl]-2-chlorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzene, which serves as the base structure.

    Introduction of Ethyl Group: An ethyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction.

    Azidation: The ethyl group is then converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(1R)-1-Azidoethyl]-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, and various solvents like DMF and tetrahydrofuran (THF). Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

1-[(1R)-1-Azidoethyl]-2-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for synthesizing complex molecules with high efficiency and specificity.

Comparison with Similar Compounds

1-[(1R)-1-Azidoethyl]-2-chlorobenzene can be compared with other azido-substituted benzene derivatives, such as:

    1-Azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain chemical reactions.

    1-[(1R)-1-Azidoethyl]-4-chlorobenzene: The position of the chlorine atom affects the compound’s reactivity and applications.

    1-[(1R)-1-Azidoethyl]-2-fluorobenzene: The presence of a fluorine atom instead of chlorine can alter the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves the conversion of 2-chlorobenzoic acid to the final product through a series of reactions.", "Starting Materials": ["2-chlorobenzoic acid", "sodium azide", "thionyl chloride", "triethylamine", "ethyl bromide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water"], "Reaction": ["Step 1: Conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Conversion of 2-chlorobenzoyl chloride to 2-chlorobenzonitrile using sodium azide as a nucleophile.", "Step 3: Conversion of 2-chlorobenzonitrile to 1-[(1R)-1-azidoethyl]-2-chlorobenzene using ethyl bromide and sodium hydroxide as a base.", "Step 4: Purification of the product using hydrochloric acid and diethyl ether as a solvent.", "Step 5: Recrystallization of the product from water to obtain the final product."] }

CAS No.

1604423-75-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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